Fluticasone Propionate

Description

Properties

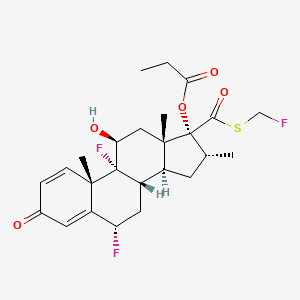

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWTYOKRWGGJOA-CENSZEJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31F3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045511 | |

| Record name | Fluticasone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fluticasone propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Fluticasone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00588 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

80474-14-2 | |

| Record name | Fluticasone propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80474-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluticasone propionate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080474142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticasone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00588 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluticasone propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androsta-1,4-diene-17-carbothioic acid, 6,9-difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)-, S-(fluoromethyl) ester, (6α,11β,16α,17α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUTICASONE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2GMZ0LF5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluticasone propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261-273 °C | |

| Record name | Fluticasone propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00588 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Core Mechanism of Fluticasone Propionate Action on Glucocorticoid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluticasone (B1203827) propionate (B1217596), a synthetic trifluorinated corticosteroid, is a cornerstone in the management of inflammatory conditions, primarily asthma and allergic rhinitis. Its therapeutic efficacy is intrinsically linked to its potent and specific interaction with the glucocorticoid receptor (GR). This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the action of fluticasone propionate on the GR. We delve into its binding kinetics, the subsequent signaling cascades leading to the modulation of gene expression, and the detailed experimental protocols used to elucidate these interactions. Quantitative data are presented in structured tables for comparative analysis, and key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this crucial drug-receptor interaction.

Introduction

Glucocorticoids exert profound anti-inflammatory, immunosuppressive, and anti-proliferative effects by binding to the intracellular glucocorticoid receptor, a ligand-dependent transcription factor.[1] this compound stands out among corticosteroids due to its high binding affinity and prolonged receptor occupancy, which contribute to its clinical potency and favorable safety profile.[2][3] Understanding the precise mechanism of action at the molecular level is paramount for the rational design of new glucocorticoid therapies with improved efficacy and reduced side effects.

Glucocorticoid Receptor Binding Affinity and Kinetics

The initial and most critical step in the mechanism of action of this compound is its binding to the cytosolic glucocorticoid receptor.[2][4] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex including heat shock proteins (HSPs) such as Hsp90 and Hsp70.[5]

High Binding Affinity

This compound exhibits a remarkably high affinity for the glucocorticoid receptor. This is quantified by its low dissociation constant (Kd), which is a measure of the drug concentration required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies a higher binding affinity.

Favorable Dissociation Kinetics

Beyond its high affinity, the kinetic profile of this compound's interaction with the GR is a key determinant of its prolonged action. It displays a rapid association rate and a slow dissociation rate from the receptor.[3] This results in a long half-life of the this compound-GR complex, leading to sustained downstream signaling and a prolonged therapeutic effect.[3]

Data Presentation: Quantitative Analysis of Receptor Interaction

The following tables summarize the quantitative data on the binding affinity and kinetics of this compound in comparison to other corticosteroids.

Table 1: Glucocorticoid Receptor Binding Affinity and Half-Life

| Compound | Dissociation Constant (Kd) (nM) | Relative Receptor Affinity (RRA) (Dexamethasone = 1) | Half-Life of Steroid-Receptor Complex (hours) |

| This compound | 0.49 [3] | 19.1 [3] | >10 [3] |

| Dexamethasone | 9.36[3] | 1.0 | - |

| Budesonide | - | - | ~5 |

| Beclomethasone-17-Monopropionate (active metabolite of Beclomethasone Dipropionate) | - | - | ~7.5 |

Data compiled from multiple sources. Note that RRA values can vary depending on the assay conditions.

Signaling Pathways of this compound-Activated Glucocorticoid Receptor

Upon binding to this compound, the glucocorticoid receptor undergoes a conformational change, leading to its dissociation from the heat shock protein complex. The activated ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.[2][4]

Nuclear Translocation

The activated this compound-GR complex exposes a nuclear localization signal, facilitating its transport into the nucleus through the nuclear pore complex.[5] This is an active process that allows the receptor to access the cellular genome.

Caption: Workflow of this compound-induced GR Nuclear Translocation.

Transactivation: Upregulation of Anti-Inflammatory Genes

In the nucleus, the this compound-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[4] This binding recruits coactivator proteins, leading to the increased transcription of anti-inflammatory genes.[6]

Examples of transactivated anti-inflammatory genes include:

-

Annexin A1 (Lipocortin-1): Inhibits phospholipase A2, thereby blocking the production of pro-inflammatory lipid mediators like prostaglandins (B1171923) and leukotrienes.

-

Mitogen-activated protein kinase phosphatase-1 (MKP-1): Dephosphorylates and inactivates MAP kinases, which are key components of pro-inflammatory signaling pathways.[7][8]

-

Secretory Leukocyte Protease Inhibitor (SLPI): Protects tissues from damage by proteases released during inflammation.[9]

-

Interleukin-10 (IL-10): An anti-inflammatory cytokine that suppresses the production of pro-inflammatory cytokines.[10]

Caption: Signaling pathway of GR-mediated transactivation of anti-inflammatory genes.

Transrepression: Downregulation of Pro-Inflammatory Genes

A major component of the anti-inflammatory action of this compound is the repression of pro-inflammatory gene expression.[4] This occurs primarily through two mechanisms:

-

Direct Tethering: The monomeric this compound-GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][11] This prevents these factors from binding to their DNA response elements and activating the transcription of pro-inflammatory genes.

-

Co-repressor Recruitment: The GR complex can recruit co-repressor molecules that promote the deacetylation of histones, leading to a more compact chromatin structure that is less accessible for transcription.[12]

Examples of transrepressed pro-inflammatory genes include:

-

Cytokines: Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α).[13][14]

-

Chemokines: RANTES (CCL5), Eotaxin (CCL11).[13]

-

Enzymes: Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2).[15]

-

Adhesion Molecules: Intercellular Adhesion Molecule-1 (ICAM-1).

Caption: Signaling pathway of GR-mediated transrepression of pro-inflammatory genes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the glucocorticoid receptor.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a ligand for its receptor.

-

Objective: To determine the equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) of this compound for the glucocorticoid receptor.

-

Materials:

-

Source of glucocorticoid receptors (e.g., cytosol from human lung tissue or a cell line overexpressing the GR).

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

-

Unlabeled this compound and other competing ligands.

-

Assay buffer (e.g., Tris-HCl with molybdate (B1676688) and dithiothreitol).

-

Scintillation fluid and a scintillation counter.

-

-

Methodology:

-

Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 4°C) to reach binding equilibrium.

-

Separation: Bound radioligand is separated from free (unbound) radioligand. This is commonly achieved by adsorbing the free radioligand to dextran-coated charcoal followed by centrifugation.

-

Quantification: The radioactivity in the supernatant (representing the bound radioligand) is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

-

Workflow Diagram:

Caption: Experimental workflow for a competitive radioligand binding assay.

Glucocorticoid Receptor Reporter Gene Assay

This cell-based assay measures the functional consequence of GR activation by quantifying the expression of a reporter gene under the control of GREs.

-

Objective: To determine the potency (EC50) of this compound in activating GR-mediated gene transcription.

-

Materials:

-

A mammalian cell line (e.g., A549 or HEK293) that endogenously or exogenously expresses the human GR.

-

A reporter plasmid containing a promoter with multiple GREs driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

A transfection reagent.

-

This compound and other test compounds.

-

Cell culture medium and reagents.

-

A luminometer or spectrophotometer.

-

-

Methodology:

-

Transfection: The cells are transfected with the GRE-reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency.

-

Treatment: After an appropriate incubation period to allow for plasmid expression, the cells are treated with varying concentrations of this compound.

-

Incubation: The cells are incubated for a set period (e.g., 24 hours) to allow for GR activation and reporter gene expression.

-

Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a suitable substrate that produces a luminescent or colorimetric signal.

-

Data Analysis: The reporter activity is normalized to the control plasmid activity. The data are then plotted as reporter activity versus the logarithm of the this compound concentration to determine the EC50 value.

-

-

Workflow Diagram:

Caption: Experimental workflow for a GR reporter gene assay.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique to determine whether the GR binds to specific DNA sequences within the genome in intact cells.

-

Objective: To identify the genomic regions (e.g., promoters of target genes) to which the this compound-activated GR binds.

-

Materials:

-

Cells treated with this compound.

-

Formaldehyde (B43269) for cross-linking.

-

Lysis buffers.

-

Sonication or enzymatic digestion equipment to shear chromatin.

-

An antibody specific to the glucocorticoid receptor.

-

Protein A/G beads for immunoprecipitation.

-

Wash buffers.

-

Elution buffer.

-

Reagents for reversing cross-links (e.g., high salt and proteinase K).

-

DNA purification kit.

-

Reagents and equipment for quantitative PCR (qPCR).

-

-

Methodology:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The sheared chromatin is incubated with an anti-GR antibody, which binds to the GR-DNA complexes.

-

Immune Complex Capture: Protein A/G beads are used to capture the antibody-GR-DNA complexes.

-

Washing: The beads are washed to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The GR-DNA complexes are eluted from the beads, and the cross-links are reversed by heating in the presence of high salt. Proteins are then digested with proteinase K.

-

DNA Purification: The DNA is purified.

-

Analysis: The purified DNA is analyzed by qPCR using primers specific for the promoter regions of putative target genes to quantify the amount of GR-bound DNA.

-

-

Workflow Diagram:

Caption: Experimental workflow for a ChIP assay.

Conclusion

The potent anti-inflammatory effects of this compound are a direct consequence of its high-affinity binding to the glucocorticoid receptor and the subsequent modulation of gene expression. Its favorable pharmacokinetic profile, characterized by rapid association and slow dissociation from the GR, leads to a prolonged duration of action. The dual mechanism of transactivation of anti-inflammatory genes and transrepression of pro-inflammatory genes provides a comprehensive approach to controlling the inflammatory cascade. The experimental methodologies detailed in this guide are fundamental tools for the continued investigation of glucocorticoid receptor pharmacology and the development of next-generation anti-inflammatory therapies. A thorough understanding of these core mechanisms is essential for researchers and drug development professionals working to harness the therapeutic potential of glucocorticoids while minimizing their adverse effects.

References

- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-acting β2-agonists increase this compound-induced mitogen-activated protein kinase phosphatase 1 (MKP-1) in airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-Acting β2-Agonists Increase this compound-Induced Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1) in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anti-inflammatory profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pro-and anti-inflammatory effects of glucocorticoid Fluticasone on ovarian and immune functions in commercial-aged laying hens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

- 14. Cytokine profiles, signalling pathways and effects of this compound in respiratory syncytial virus-infected human foetal lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Fluticasone Propionate in Inflammatory Cells: A Technical Guide to Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluticasone (B1203827) propionate (B1217596) (FP) is a high-potency synthetic corticosteroid widely prescribed for the management of inflammatory conditions, particularly asthma and allergic rhinitis.[1] Its therapeutic efficacy stems from its potent anti-inflammatory and immunosuppressive properties, which are mediated through intricate signaling pathways within various inflammatory cells. This technical guide provides an in-depth exploration of the core signaling mechanisms of fluticasone propionate, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for research and drug development applications.

This compound exerts its effects primarily by acting as a selective agonist for the glucocorticoid receptor (GR).[2] With a high affinity for the GR, it modulates the expression of a wide array of genes involved in the inflammatory cascade.[1][3] The binding of this compound to the cytosolic GR triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated FP-GR complex into the nucleus.[4] Within the nucleus, this complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) and with other transcription factors to either activate or repress gene transcription.[1][5]

Core Signaling Pathways

The anti-inflammatory actions of this compound are primarily governed by two key genomic mechanisms mediated by the glucocorticoid receptor: transactivation and transrepression .

Transactivation: Upregulation of Anti-inflammatory Genes

Upon binding to GREs in the promoter regions of target genes, the FP-GR complex typically enhances the transcription of anti-inflammatory proteins.[5][6] This process, known as transactivation, leads to the increased production of molecules such as annexin (B1180172) A1 (lipocortin-1), secretory leukocyte protease inhibitor (SLPI), and mitogen-activated protein kinase phosphatase-1 (MKP-1). These proteins, in turn, inhibit key inflammatory mediators and pathways. For instance, annexin A1 is known to suppress phospholipase A2, thereby reducing the production of pro-inflammatory eicosanoids. MKP-1 plays a crucial role in dephosphorylating and inactivating mitogen-activated protein kinases (MAPKs), which are central to many pro-inflammatory signaling cascades.[7]

Transrepression: Inhibition of Pro-inflammatory Transcription Factors

Transrepression is considered the principal mechanism underlying the anti-inflammatory effects of glucocorticoids.[8] This process involves the FP-GR complex interfering with the function of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA.[6][9]

-

Inhibition of NF-κB: NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8), chemokines, and adhesion molecules.[10] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[10] this compound can inhibit the NF-κB pathway through several mechanisms:

-

Direct Interaction: The FP-GR complex can directly bind to activated NF-κB, preventing it from binding to its DNA response elements.[12]

-

Induction of IκBα: this compound can increase the transcription of the gene encoding IκBα, the primary inhibitor of NF-κB.[4][10] This leads to increased cytoplasmic retention of NF-κB.[10]

-

-

Inhibition of AP-1: AP-1 is another critical transcription factor involved in inflammation and immune responses. The FP-GR complex can also physically interact with components of the AP-1 complex (e.g., c-Fos/c-Jun), thereby inhibiting its transcriptional activity.[6][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Enhancement of human eosinophil apoptosis by this compound, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. library.opentrons.com [library.opentrons.com]

In Vitro vs. In Vivo Effects of Fluticasone Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro and in vivo effects of Fluticasone Propionate (FP), a potent synthetic corticosteroid widely used in the management of asthma and allergic rhinitis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved in its mechanism of action to support further research and development.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by binding to intracellular glucocorticoid receptors (GR).[1] This drug-receptor complex translocates to the cell nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs). This interaction modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1] Additionally, FP has been shown to have non-genomic actions that are less understood but contribute to its overall therapeutic efficacy.[1]

Signaling Pathways

The anti-inflammatory effects of this compound are mediated through several key signaling pathways. The primary mechanism involves the transrepression of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).

References

The Discovery and Development of Fluticasone Propionate: A Technical Overview

Introduction

Fluticasone (B1203827) propionate (B1217596) is a potent synthetic corticosteroid of the glucocorticoid family, widely utilized in the management of asthma and allergic rhinitis. Its development in the 1980s marked a significant advancement in inhaled and intranasal steroid therapy, offering high topical anti-inflammatory potency coupled with low systemic bioavailability, thereby minimizing the risk of systemic side effects. This document provides a technical guide to the discovery, mechanism of action, pharmacological characterization, and clinical development of fluticasone propionate, intended for researchers and professionals in drug development.

Discovery and Molecular Design

The development of this compound was a result of a rational drug design strategy aimed at maximizing topical anti-inflammatory activity while minimizing systemic absorption. Researchers at Glaxo (now GlaxoSmithKline) sought to improve upon existing corticosteroids like beclomethasone (B1667900) dipropionate and budesonide. The key innovation in the structure of this compound was the replacement of the 17α-hydroxyl group with a fluoromethyl thioester group and the substitution of the 21-hydroxyl group with a propionate ester. This unique S-fluoromethyl carbothioate group is key to its pharmacological profile, as it is readily hydrolyzed by esterase enzymes in the liver to an inactive carboxylic acid metabolite, effectively clearing the drug that reaches systemic circulation.

Mechanism of Action: Glucocorticoid Receptor Signaling

Like all glucocorticoids, this compound exerts its effects by binding to the intracellular glucocorticoid receptor (GR). This high-affinity binding initiates a cascade of molecular events leading to the modulation of gene expression.

The primary mechanism involves:

-

Ligand Binding: this compound, being highly lipophilic, diffuses across the cell membrane and binds to the GR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).

-

Conformational Change and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and the ligand-receptor complex translocates into the nucleus.

-

Gene Regulation: In the nucleus, the activated complex interacts with DNA in two main ways:

-

Transactivation: The GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction typically upregulates the transcription of anti-inflammatory proteins such as annexin (B1180172) A1 (lipocortin-1), and mitogen-activated protein kinase phosphatase-1 (MKP-1).

-

Transrepression: The activated GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This "tethering" mechanism prevents these factors from binding to their target DNA sequences, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Pharmacological Characterization

The development of this compound was supported by extensive in vitro and in vivo characterization to establish its potency and safety profile.

Receptor Binding Affinity

A key determinant of a corticosteroid's potency is its binding affinity for the glucocorticoid receptor. This compound exhibits a very high affinity for the human lung GR.

| Compound | Relative Receptor Affinity (RRA)¹ |

| Dexamethasone | 100 |

| Beclomethasone-17-monopropionate | 545 |

| Budesonide | 935 |

| This compound | 1800 |

| ¹ Relative affinity compared to dexamethasone, which is set to 100. |

Experimental Protocol: Radioligand Binding Assay

A representative protocol to determine relative receptor binding affinity is outlined below.

Methodology:

-

Source of Receptor: Cytosolic fractions containing the glucocorticoid receptor are prepared from human lung tissue homogenates.

-

Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the small, free radioligand molecules, leaving the larger receptor-bound radioligand in solution.

-

Quantification: The radioactivity of the supernatant (containing the receptor-bound fraction) is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative receptor affinity is then calculated by comparing the IC50 of the test compound to that of a reference standard (e.g., dexamethasone).

In Vitro Anti-inflammatory Potency

The high receptor affinity of this compound translates to high potency in functional assays that measure anti-inflammatory activity. These assays often involve measuring the inhibition of cytokine production from inflammatory cells.

| Assay | IC50 (nM) for this compound |

| Inhibition of IL-4 production | ~0.1 |

| Inhibition of IL-5 production | ~0.05 |

| Inhibition of GM-CSF release | ~0.04 |

| Note: IC50 values are approximate and can vary based on cell type and experimental conditions. |

Clinical Development and Efficacy

Clinical trials for this compound demonstrated its efficacy and safety for both asthma and allergic rhinitis. A key finding was the ability to achieve high local efficacy in the lungs and nasal passages with minimal systemic side effects, such as effects on the hypothalamic-pituitary-adrenal (HPA) axis.

Asthma

In patients with asthma, inhaled this compound has been shown to significantly improve lung function, as measured by the forced expiratory volume in one second (FEV1), and reduce the frequency of exacerbations.

| Study Endpoint | Placebo | This compound (500 µ g/day ) |

| Change in FEV1 (Liters) | +0.1 L | +0.4 L |

| Reduction in Rescue Inhaler Use | 10% | 45% |

| Reduction in Exacerbation Rate | - | 50% |

| Data are representative of typical findings in clinical trials for moderate persistent asthma. |

Allergic Rhinitis

For allergic rhinitis, intranasal this compound effectively reduces nasal symptoms, including congestion, rhinorrhea, sneezing, and itching. Its efficacy is attributed to the reduction of local inflammation in the nasal mucosa, including a decrease in eosinophils and mast cells.

Pharmacokinetics and Safety

The clinical success of this compound is fundamentally linked to its pharmacokinetic profile.

-

Low Systemic Bioavailability: When inhaled or administered intranasally, a portion of the dose is inevitably swallowed. The oral bioavailability of this swallowed portion is less than 1% due to extensive first-pass metabolism in the liver.

-

Rapid Metabolism: Any drug that does reach the systemic circulation is rapidly converted to an inactive 17β-carboxylic acid metabolite by the cytochrome P450 3A4 (CYP3A4) enzyme.

-

High Protein Binding: this compound is highly bound to plasma proteins (~99%), which further limits the amount of free, active drug in circulation.

This combination of properties ensures that the therapeutic action is localized to the site of application (lungs or nasal passages), leading to a wide therapeutic index and a favorable safety profile compared to older, more systemically available corticosteroids.

Conclusion

The development of this compound represents a landmark in respiratory and nasal inflammatory disease therapy. Through rational drug design, chemists created a molecule with exceptionally high topical potency and a pharmacokinetic profile engineered for safety. Its high affinity for the glucocorticoid receptor, potent anti-inflammatory effects, and rapid systemic clearance have established it as a cornerstone of treatment for asthma and allergic rhinitis for decades. The methodologies used in its characterization, from receptor binding assays to large-scale clinical trials, provide a clear model for the development of targeted, topically active therapeutic agents.

The Transcriptomic Landscape of Fluticasone Propionate's Action in Bronchial Epithelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of fluticasone (B1203827) propionate (B1217596), a widely prescribed inhaled corticosteroid (ICS), on gene expression in human bronchial epithelial cells. By elucidating the molecular mechanisms of this cornerstone therapy for asthma and chronic obstructive pulmonary disease (COPD), we aim to provide a valuable resource for researchers and professionals engaged in the discovery and development of novel respiratory therapeutics. This document details the experimental methodologies, presents quantitative gene expression data, and visualizes the key signaling pathways modulated by fluticasone propionate.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

This compound, as a synthetic corticosteroid, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon entering the cytoplasm of a bronchial epithelial cell, this compound binds to the GR, leading to a conformational change and dissociation from chaperone proteins. This activated GR-ligand complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

-

Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR complex indirectly suppresses the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, most notably nuclear factor-kappa B (NF-κB).

This dual action on gene expression is central to the therapeutic efficacy of this compound in reducing airway inflammation.

Quantitative Analysis of Gene Expression Changes

The following tables summarize the significant changes in gene expression observed in bronchial epithelial cells following treatment with this compound. The data is compiled from publicly available microarray and RNA-sequencing (RNA-seq) datasets, including GSE4302 and GSE162120 from the Gene Expression Omnibus (GEO). These studies typically involve the treatment of primary human bronchial epithelial cells or bronchial brushings from patients with asthma or COPD.

Table 1: Down-regulated Pro-inflammatory Genes by this compound

| Gene Symbol | Gene Name | Function | Fold Change (log2) | p-value |

| IL6 | Interleukin 6 | Pro-inflammatory cytokine, involved in immune response and inflammation. | -1.5 to -2.5 | < 0.05 |

| IL8 (CXCL8) | Interleukin 8 | Chemokine that attracts neutrophils to the site of inflammation. | -1.2 to -2.0 | < 0.05 |

| CCL20 | C-C motif chemokine ligand 20 | Chemoattractant for lymphocytes and dendritic cells. | -1.0 to -1.8 | < 0.05 |

| IFNB1 | Interferon beta 1 | Key antiviral and immunomodulatory cytokine. | -1.0 to -1.5 | < 0.05 |

| S100A8 | S100 calcium-binding protein A8 | Pro-inflammatory alarmin involved in neutrophil recruitment. | -0.8 to -1.2 | < 0.05 |

Table 2: Up-regulated Anti-inflammatory and Other Genes by this compound

| Gene Symbol | Gene Name | Function | Fold Change (log2) | p-value |

| DUSP1 | Dual specificity phosphatase 1 | Negative regulator of the MAPK signaling pathway, reducing inflammation. | 1.5 to 2.5 | < 0.05 |

| FKBP5 | FK506 binding protein 5 | A co-chaperone of the glucocorticoid receptor, involved in a negative feedback loop. | 2.0 to 3.0 | < 0.05 |

| GILZ (TSC22D3) | Glucocorticoid-induced leucine (B10760876) zipper | Inhibits pro-inflammatory signaling pathways, including NF-κB and AP-1. | 1.8 to 2.8 | < 0.05 |

| CRISPLD2 | Cysteine rich secretory protein LCCL domain containing 2 | Implicated in lung development and corticosteroid response. | 1.2 to 2.0 | < 0.05 |

Key Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through its influence on critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these molecular interactions.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response in bronchial epithelial cells. Its activation leads to the transcription of numerous pro-inflammatory genes. This compound effectively suppresses this pathway.

Experimental Workflow for Transcriptomic Analysis

The following diagram outlines a typical experimental workflow for studying the effects of this compound on gene expression in primary human bronchial epithelial cells cultured at an air-liquid interface (ALI).

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of gene expression studies. Below are detailed protocols for key experiments.

Primary Human Bronchial Epithelial Cell (pHBEC) Culture at Air-Liquid Interface (ALI)

Objective: To differentiate pHBECs into a pseudostratified mucociliary epithelium that closely mimics the in vivo airway.

Materials:

-

Cryopreserved primary human bronchial epithelial cells (passage 2-3)

-

Bronchial Epithelial Cell Growth Medium (BEGM)

-

PneumaCult™-Ex Plus Medium (for expansion)

-

PneumaCult™-ALI Medium (for differentiation)

-

Collagen-coated flasks and transwell inserts (e.g., 0.4 µm pore size)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Protocol:

-

Thawing and Expansion:

-

Rapidly thaw cryopreserved pHBECs in a 37°C water bath.

-

Transfer cells to a conical tube containing pre-warmed PneumaCult™-Ex Plus Medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in fresh PneumaCult™-Ex Plus Medium and plate onto a collagen-coated T75 flask.

-

Incubate at 37°C, 5% CO2. Change medium every 48 hours until cells reach 80-90% confluency.

-

-

Seeding on Transwell Inserts:

-

Wash confluent cells with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin and centrifuge the cells.

-

Resuspend the cell pellet in PneumaCult™-ALI Medium and count the cells.

-

Seed cells onto the apical side of collagen-coated transwell inserts at a density of 1 x 10^5 cells/cm².

-

Add PneumaCult™-ALI Medium to both the apical and basolateral chambers.

-

-

ALI Culture and Differentiation:

-

Incubate for 24-48 hours until a confluent monolayer is formed.

-

Remove the medium from the apical chamber to establish the air-liquid interface.

-

Feed the cells by changing the medium in the basolateral chamber every 48-72 hours with fresh PneumaCult™-ALI Medium.

-

Allow the cells to differentiate for 21-28 days. Differentiation can be monitored by observing the formation of cilia and mucus production.

-

This compound Treatment and Pro-inflammatory Stimulation

Objective: To assess the effect of this compound on gene expression in the presence of a pro-inflammatory stimulus.

Protocol:

-

Once the pHBECs are fully differentiated at ALI, pre-treat the cells with this compound (e.g., 10 nM) or vehicle (e.g., 0.1% DMSO) in the basolateral medium for 1-2 hours.

-

Following pre-treatment, add a pro-inflammatory stimulus, such as a cytokine cocktail (e.g., TNF-α at 10 ng/mL and IL-1β at 10 ng/mL), to the basolateral medium.

-

Incubate for a specified period (e.g., 24 hours) at 37°C, 5% CO2.

RNA Extraction and RNA-Seq Analysis

Objective: To isolate high-quality RNA for transcriptomic analysis and to identify differentially expressed genes.

Protocol:

-

RNA Extraction:

-

Lyse the cells directly on the transwell insert using a suitable lysis buffer (e.g., TRIzol or RLT buffer from Qiagen RNeasy kits).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8).

-

-

RNA-Seq Library Preparation and Sequencing:

-

Prepare RNA-seq libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Bioinformatics Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the this compound-treated and vehicle control groups.

-

Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and signaling pathways that are most significantly affected by this compound treatment.

-

Conclusion

This technical guide provides a detailed overview of the molecular effects of this compound on gene expression in bronchial epithelial cells. The quantitative data and pathway visualizations presented herein offer valuable insights for researchers and drug development professionals. A thorough understanding of the transcriptomic consequences of current therapies is essential for the rational design of next-generation respiratory medicines with improved efficacy and safety profiles. The provided experimental protocols serve as a practical resource for laboratories investigating the cellular and molecular mechanisms of airway inflammation and its pharmacological modulation.

Unraveling the Molecular Tapestry: A Technical Guide to the Anti-inflammatory Properties of Fluticasone Propionate

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Introduction

Fluticasone (B1203827) propionate (B1217596) (FP) is a potent synthetic trifluorinated glucocorticoid, distinguished by its high topical anti-inflammatory activity and a favorable therapeutic index.[1][[“]] As a cornerstone in the management of inflammatory conditions such as asthma and allergic rhinitis, its efficacy is rooted in a sophisticated series of molecular and cellular interactions.[3][4] This technical guide provides an in-depth exploration of the cellular mechanisms that underpin the anti-inflammatory properties of fluticasone propionate, offering a resource for researchers and professionals in drug development. We will dissect its interaction with the glucocorticoid receptor, its influence on genomic pathways, its effects on key inflammatory cells, and the experimental methodologies used to quantify these actions.

Core Mechanism of Action: The Glucocorticoid Receptor Pathway

The anti-inflammatory effects of this compound are mediated through its high-affinity interaction with the intracellular glucocorticoid receptor (GR).[5][6] As a highly lipophilic molecule, FP readily diffuses across the cell membrane into the cytoplasm.[[“]][5]

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex with chaperone proteins like heat shock proteins (Hsp90, Hsp70) and immunophilins.[7] The binding of this compound to the ligand-binding domain of the GR induces a critical conformational change. This change causes the dissociation of the chaperone proteins and exposes the nuclear localization signals of the receptor.[3][7] The activated this compound-GR complex then rapidly translocates into the cell nucleus, where it modulates the transcription of target genes.[3][5]

Genomic Mechanisms: Transactivation and Transrepression

Once in the nucleus, the activated FP-GR complex modulates gene expression primarily through two genomic mechanisms: transactivation and transrepression.[8][9]

Transactivation: The FP-GR homodimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[3][10] This interaction upregulates the transcription of genes coding for anti-inflammatory proteins. While this mechanism contributes to some of the beneficial effects, it is also associated with some of the adverse effects of corticosteroids.[8][11]

Transrepression: This is considered the principal mechanism for the anti-inflammatory effects of glucocorticoids.[8][12] Instead of binding to DNA, the activated FP-GR monomer interacts directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[9][10] This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements, thereby inhibiting the expression of a wide array of inflammatory genes, including cytokines, chemokines, adhesion molecules, and inflammatory enzymes.[10][13] this compound has been shown to be a potent inhibitor of both AP-1 and NF-κB activities.[8][9]

Effects on Inflammatory Cells

This compound exerts its anti-inflammatory effects by acting on a wide range of immune and structural cells involved in the inflammatory cascade.[4][14]

-

T-Lymphocytes: FP potently inhibits T-cell proliferation and the generation of cytokines, particularly Th2-type cytokines like IL-4 and IL-5, which are crucial in allergic inflammation.[1][14][15]

-

Eosinophils: It effectively enhances eosinophil apoptosis (programmed cell death), leading to a reduction in eosinophil numbers at the site of inflammation.[1][13][16]

-

Mast Cells and Basophils: FP inhibits the accumulation and degranulation of mast cells and reduces the release of histamine (B1213489) from basophils.[14][16]

-

Macrophages and Dendritic Cells: It modulates macrophage function, shifting the balance from pro-inflammatory phenotypes towards suppressive ones, and reduces the expression of activation markers on monocytes.[17][18] In asthma patients, FP has been shown to decrease the number of CD1a-dendritic cells.[14]

-

Epithelial and Endothelial Cells: FP can inhibit the production of pro-inflammatory cytokines like IL-6 and IL-8 from lung epithelial cells and reduce the expression of adhesion molecules on endothelial cells, thereby limiting inflammatory cell recruitment.[1][19]

Quantitative Data on this compound's Anti-inflammatory Profile

The high potency of this compound is substantiated by quantitative data from various in vitro and in vivo studies.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Dissociation Constant (Kd) (nmol/L) | Relative Receptor Affinity (RRA) | Half-Life of Steroid-Receptor Complex (hours) |

| This compound (FP) | 0.49 - 0.5 [7][20] | ~1800-1910 [7][20] | >10 [7][14][20] |

| Dexamethasone | 9.36[7][20] | 100[7] | Not specified |

| Budesonide (B1683875) | Not specified | ~600-900[7][14] | ~5[7][14] |

| Beclomethasone-17-monopropionate | Not specified | ~1345[7] | ~7.5[7][14] |

Relative Receptor Affinity is often compared to Dexamethasone.

Table 2: Functional Potency and Cellular Effects

| Assay / Effect | Cell Type | Effective/Inhibitory Concentration | Reference |

| Eosinophil Apoptosis | Human Eosinophils | EC50 = 3.7 nM | [16] |

| Inhibition of IL-6 & IL-8 release | A549 Lung Epithelial Cells | Dose-dependent (10⁻¹³ - 10⁻⁸ M) | [19] |

| Inhibition of TNF-α & IL-6 release | Alveolar Macrophages | Dose-dependent (10⁻¹³ - 10⁻⁸ M) | [19] |

| Inhibition of IL-13 production | Mitogen-stimulated MNCs | Significant inhibition at 10⁻⁷ M and 10⁻⁸ M | [21] |

| Transrepression (AP-1) | A549 Cells (Reporter Assay) | EC50 < 1 nM | [11][22] |

| Transrepression (NF-κB) | A549 Cells (Reporter Assay) | EC50 ~ 1-10 nM | [11][22] |

| Transactivation (GRE) | HeLa/A549 Cells (Reporter Assay) | EC50 < 1 nM | [8][11] |

Detailed Experimental Protocols

The characterization of this compound's anti-inflammatory properties relies on a suite of established in vitro assays.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand)

This assay quantifies the affinity of a compound for the GR.

-

Objective: To determine the dissociation constant (Kd) or inhibitory constant (Ki) of this compound for the Glucocorticoid Receptor.

-

Materials:

-

Source of GR (e.g., cytosol from human lung tissue or recombinant human GR).

-

Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (a high concentration of an unlabeled glucocorticoid).

-

Assay buffer, scintillation fluid, and a scintillation counter.

-

-

Methodology:

-

Incubation: Incubate the GR preparation with a fixed concentration of the radioligand ([³H]-dexamethasone) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand (e.g., using charcoal-dextran adsorption or filtration).

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the concentration that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[7]

-

Reporter Gene Assay for Transactivation and Transrepression

This assay measures the ability of a compound to modulate gene expression via GR-mediated pathways.

-

Objective: To quantify the potency (EC50) of this compound for GRE-mediated transactivation and NF-κB/AP-1-mediated transrepression.

-

Materials:

-

A suitable human cell line (e.g., A549 lung epithelial cells).[8][11]

-

Reporter plasmid containing a promoter with multiple GREs (for transactivation) or NF-κB/AP-1 response elements (for transrepression), linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).[8][11]

-

Transfection reagent.

-

Inflammatory stimulus (for transrepression assay, e.g., TNF-α or IL-1β).

-

Test compound (this compound).

-

Lysis buffer and substrate for the reporter enzyme (e.g., luciferin).

-

Luminometer.

-

-

Methodology:

-

Transfection: Transfect the A549 cells with the appropriate reporter plasmid. Stable transfection is often preferred for consistency.[11]

-

Treatment:

-

Transactivation: Treat the cells with varying concentrations of this compound.

-

Transrepression: Pre-treat the cells with varying concentrations of this compound, followed by stimulation with an inflammatory agent (e.g., TNF-α) to activate the NF-κB or AP-1 pathway.

-

-

Incubation: Incubate the cells for a sufficient period to allow for changes in reporter gene expression (e.g., 6-24 hours).

-

Lysis & Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase) using a luminometer.

-

Data Analysis: Plot the reporter activity against the drug concentration. Calculate the EC50 value, which is the concentration of the drug that produces 50% of the maximal response (activation or inhibition).[8]

-

Cytokine Release Assay (ELISA)

This assay measures the inhibitory effect of a compound on the production and secretion of specific cytokines.

-

Objective: To determine the IC50 of this compound for the inhibition of pro-inflammatory cytokine (e.g., IL-6, IL-8, TNF-α) release.

-

Materials:

-

Inflammatory cells (e.g., human peripheral blood mononuclear cells (PBMCs), alveolar macrophages, or A549 cells).[19]

-

Stimulant (e.g., Lipopolysaccharide (LPS) or TNF-α).

-

Test compound (this compound).

-

Cell culture medium and plates.

-

ELISA (Enzyme-Linked Immunosorbent Assay) kit specific for the cytokine of interest.

-

-

Methodology:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Stimulation: Add the inflammatory stimulant (e.g., LPS) to the wells (except for the unstimulated control).

-

Incubation: Incubate the plate for a period sufficient to induce cytokine production (e.g., 18-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

-

ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the target cytokine in each sample.

-

Data Analysis: Plot the cytokine concentration against the drug concentration. Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cytokine release.

-

Conclusion

The potent anti-inflammatory activity of this compound is a result of its superior pharmacokinetic and pharmacodynamic properties at the cellular level. Its high lipophilicity, exceptional binding affinity for the glucocorticoid receptor, and prolonged receptor occupancy translate into a robust and sustained modulation of gene expression.[7][14][20] Through the primary mechanism of transrepression, this compound effectively suppresses key pro-inflammatory transcription factors NF-κB and AP-1, leading to a broad inhibition of inflammatory mediators.[8][9] This is complemented by its direct effects on a multitude of inflammatory cells, reducing their number, activation, and function. A thorough understanding of these cellular and molecular mechanisms, verified through the quantitative assays detailed herein, is critical for the continued development and optimization of glucocorticoid therapies.

References

- 1. This compound--an update on preclinical and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound: The Definitive Guide For Manufacturers & Compounding Pharmacies [octagonchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound and mometasone furoate have equivalent transcriptional potencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacyfreak.com [pharmacyfreak.com]

- 13. droracle.ai [droracle.ai]

- 14. Development of this compound and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Topical glucocorticosteroid (this compound) inhibits cells expressing cytokine mRNA for interleukin-4 in the nasal mucosa in allergen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rndsystems.com [rndsystems.com]

- 17. This compound protects against ozone-induced airway inflammation and modified immune cell activation markers in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound-induced regulation of the balance within macrophage subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Binding kinetics of this compound to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro effects of this compound on IL-13 production by mitogen-stimulated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Structural Symphony of a Potent Anti-Inflammatory: An In-depth Guide to the Structure-Activity Relationship of Fluticasone Propionate and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Fluticasone (B1203827) propionate (B1217596), a synthetic trifluorinated corticosteroid, stands as a cornerstone in the management of inflammatory conditions such as asthma and allergic rhinitis. Its high therapeutic index, characterized by potent local anti-inflammatory effects and minimal systemic absorption, is a direct consequence of its unique molecular structure. This technical guide delves into the intricate relationship between the chemical architecture of fluticasone propionate and its pharmacological activity, providing a comprehensive overview for researchers and professionals in drug development.

Core Structural Features and their Impact on Activity

The remarkable efficacy of this compound is not coincidental but rather the result of strategic molecular modifications to the corticosteroid backbone. The key structural determinants of its high potency and favorable safety profile are the androstane-17β-carbothioate ester, the trifluorination at specific positions, and the 16α-methyl group.

The 17β-carbothioate moiety is a critical innovation that distinguishes this compound from many other corticosteroids. This sulfur-containing group enhances its lipophilicity, facilitating penetration into target tissues, and more importantly, it is susceptible to rapid first-pass metabolism in the liver to an inactive 17β-carboxylic acid metabolite.[1] This metabolic inactivation is a key factor in minimizing systemic side effects. The parent steroid 17-carboxylic acids are inactive, highlighting the essential role of the esterified group for topical activity.[1]

Fluorination at the 6α and 9α positions significantly potentiates the glucocorticoid activity of the molecule. These electron-withdrawing groups increase the acidity of the 11β-hydroxyl proton, leading to a stronger interaction with the glucocorticoid receptor (GR). Furthermore, the 16α-methyl group serves to reduce unwanted mineralocorticoid activity, thereby improving the selectivity of the compound for the glucocorticoid receptor.

Quantitative Analysis of Receptor Binding and Potency

The anti-inflammatory effects of this compound are mediated through its high-affinity binding to the glucocorticoid receptor. Upon binding, the activated receptor-ligand complex translocates to the nucleus, where it modulates the transcription of genes involved in the inflammatory cascade. The binding affinity and functional potency of this compound and its analogues have been quantified in various in vitro and in vivo assays.

Glucocorticoid Receptor Binding Affinity

The affinity of a corticosteroid for the glucocorticoid receptor is a primary determinant of its intrinsic potency. This is typically measured using competitive radioligand binding assays, where the ability of an unlabeled steroid to displace a radiolabeled ligand (e.g., [³H]-dexamethasone) from the receptor is quantified. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger binding interaction.

| Compound | Dissociation Constant (Kd) (nM) | Relative Receptor Affinity (RRA) vs. Dexamethasone | Reference |

| This compound | 0.5 | 1800 | [2] |

| Beclomethasone-17-Monopropionate (active metabolite of BDP) | - | 1345 | [2] |

| Budesonide | - | 935 | [2] |

| Flunisolide | - | 188 | [2] |

| Triamcinolone Acetonide | - | 188 | [2] |

Data compiled from multiple sources.

In Vitro Anti-Inflammatory Potency

The functional consequence of high receptor affinity is potent anti-inflammatory activity. This can be assessed in vitro by measuring the inhibition of pro-inflammatory cytokine release or the transactivation of glucocorticoid-responsive genes. The half-maximal effective concentration (EC50) is a common metric used to quantify the potency of a compound in these assays.

| Compound | Assay | EC50 (nM) | Reference |

| This compound | Eosinophil Apoptosis | 3.7 | |

| This compound | KV1 Channel Potentiation | 37 |

Structure-Activity Relationship of Analogues

While comprehensive quantitative data for a wide array of novel this compound analogues is not extensively published in publicly available literature, key structure-activity relationships can be elucidated from comparisons with other corticosteroids and from the foundational studies that led to the selection of this compound.

A pivotal analogue for understanding the SAR of this compound is fluticasone furoate . The primary difference between these two molecules lies in the 17α-ester group. Fluticasone furoate possesses a larger, more rigid furoate ester compared to the propionate ester of this compound. This seemingly small change has a significant impact on receptor binding. X-ray crystallography studies have revealed that the furoate ester of fluticasone furoate can occupy a distinct lipophilic pocket within the glucocorticoid receptor more effectively than the smaller propionate group.[3] This enhanced fit contributes to a higher binding affinity and a longer duration of action for fluticasone furoate compared to this compound.

The development of "soft" corticosteroids based on the fluticasone scaffold has also provided valuable SAR insights. For instance, the introduction of a 17α-dichloroacetyl substituent can create a "soft" steroid that retains high topical potency but is more susceptible to metabolic deactivation, potentially further reducing systemic side effects.[4]

Signaling Pathway and Experimental Workflows

The mechanism of action of this compound involves the classical glucocorticoid receptor signaling pathway. The following diagrams, generated using the DOT language, illustrate this pathway and the general workflows for key experimental assays used to characterize the activity of this compound and its analogues.

Caption: Glucocorticoid receptor signaling pathway initiated by this compound.

Caption: A generalized workflow for the synthesis and evaluation of this compound analogues.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the structure-activity relationship data. The following are detailed protocols for key assays cited in the characterization of this compound and its analogues.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Kd or Ki) of a test compound for the glucocorticoid receptor.

Materials:

-

Receptor Source: Cytosol preparation from human lung tissue or a cell line expressing the human glucocorticoid receptor (e.g., A549 cells).

-

Radioligand: [³H]-Dexamethasone.

-

Test Compounds: this compound and its analogues at various concentrations.

-

Non-specific Binding Control: A high concentration of unlabeled dexamethasone.

-

Assay Buffer: Tris-HCl buffer containing molybdate (B1676688) to stabilize the receptor.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen source by homogenization and ultracentrifugation.

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of [³H]-dexamethasone and varying concentrations of the unlabeled test compound. Include wells for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled dexamethasone).

-

Equilibrium: Incubate the plate at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complexes.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Vasoconstrictor Assay (McKenzie-Stoughton Assay)

Objective: To assess the topical anti-inflammatory potency of a corticosteroid in humans.

Materials:

-

Test Formulations: this compound and its analogues formulated in a suitable vehicle (e.g., cream or ointment).

-

Healthy Human Volunteers.

-

Occlusive Dressings.

-

Chromameter or trained observer for visual scoring.

Procedure:

-

Subject Selection: Recruit healthy volunteers with no skin conditions on the test area (typically the forearms).

-

Application: Apply a standardized amount of each test formulation to designated sites on the volar aspect of the forearms.

-

Occlusion: Cover the application sites with an occlusive dressing for a specified period (e.g., 6 or 16 hours).

-

Removal and Assessment: After the occlusion period, remove the dressings and gently clean the skin. At a predetermined time point after removal (e.g., 2 hours), assess the degree of skin blanching (vasoconstriction).

-

Scoring: The blanching response can be visually scored by a trained observer on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching) or measured quantitatively using a chromameter, which measures changes in skin color.

-

Data Analysis: Compare the vasoconstriction scores or chromameter readings for the different compounds to determine their relative topical potency.

Glucocorticoid Receptor Transactivation Assay

Objective: To measure the ability of a compound to activate the glucocorticoid receptor and induce the expression of a reporter gene.

Materials:

-

Cell Line: A mammalian cell line (e.g., HEK293 or HeLa) that is co-transfected with two plasmids:

-

An expression vector for the human glucocorticoid receptor.

-

A reporter plasmid containing a glucocorticoid response element (GRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Test Compounds: this compound and its analogues at various concentrations.

-

Cell Culture Medium and Reagents.

-

Lysis Buffer and Substrate for the reporter enzyme.

-

Luminometer or Spectrophotometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells and transfect them with the GR expression and GRE-reporter plasmids.

-

Treatment: After transfection, treat the cells with varying concentrations of the test compounds for a specified period (e.g., 24 hours).

-

Cell Lysis: Wash the cells and lyse them to release the cellular contents, including the reporter enzyme.

-

Reporter Assay: Add the appropriate substrate for the reporter enzyme to the cell lysates and measure the resulting signal (e.g., luminescence for luciferase, absorbance for β-galactosidase).

-

Data Analysis: Normalize the reporter gene activity to a control for cell viability or transfection efficiency. Plot the reporter activity against the logarithm of the test compound concentration and determine the EC50 value.

Conclusion

The potent anti-inflammatory activity and favorable safety profile of this compound are intricately linked to its unique chemical structure. The strategic incorporation of the 17β-carbothioate group, fluorine atoms at the 6α and 9α positions, and a 16α-methyl group results in a molecule with high affinity for the glucocorticoid receptor, potent transactivation of anti-inflammatory genes, and rapid systemic inactivation. The study of its analogues, particularly fluticasone furoate, further underscores the critical role of the 17α-ester in modulating receptor interaction and duration of action. The experimental protocols detailed herein provide a robust framework for the continued exploration and development of novel corticosteroids with improved therapeutic indices, building upon the foundational understanding of the structure-activity relationship of this compound.

References

- 1. Structure-activity relationships of topically active steroids: the selection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of this compound and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Anti-inflammatory Activity of Fluticasone Propionate

Introduction